molecular formula C10H9N3OS2 B2837637 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol CAS No. 423740-66-3

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol

Cat. No.: B2837637
CAS No.: 423740-66-3
M. Wt: 251.32
InChI Key: DFQOZENOHDTLHL-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol is a fused heterocyclic compound featuring a benzothiazole core fused with a [1,2,4]triazole ring. The thioether linkage at position 3 connects the triazolobenzothiazole system to an ethanol moiety. This structure combines the electron-rich benzothiazole and triazole rings, which are known for their pharmacological versatility, with a polar ethanol substituent that enhances solubility . Synthesis of such compounds typically involves cyclocondensation reactions; for example, 4-amino-triazole-thiol derivatives are reacted with electrophilic agents (e.g., phenacyl bromides or chloroacetic acid) under reflux or microwave conditions in ethanol or POCl3 . The ethanol group in this derivative likely improves bioavailability compared to more lipophilic analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c14-5-6-15-9-11-12-10-13(9)7-3-1-2-4-8(7)16-10/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOZENOHDTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCO)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol typically involves the reaction of 1,2,4-triazole derivatives with benzothiazole derivatives under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of piperidine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolobenzothiazoles .

Scientific Research Applications

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s benzothiazole-triazole fusion differs from thiadiazole-based analogs (e.g., KA39), which may alter electronic properties and binding affinity .
  • Substituent Effects: Ethanol and propanoic acid substituents enhance hydrophilicity, whereas aryl or naphthyl groups (e.g., in ) increase lipophilicity. Acetamide derivatives () balance both properties.
  • Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) improves yield and reduces reaction time compared to traditional reflux methods .
Pharmacological Activity Comparison
Compound Class Notable Activities Mechanism/Application Efficacy Data (if available) References
Triazolobenzothiazoles Anticancer, antimicrobial Heparanase inhibition KA39: GI50 = 1.2–3.5 µM (prostate cancer)
Triazolothiadiazoles Antifungal, anti-inflammatory Candida species inhibition MIC = 4–16 µg/mL (C. albicans)
Triazolothiadiazines Antiviral, antiparasitic RNA polymerase inhibition IC50 = 8.7 µM (hepatitis C)
Triazolobenzothiazole-acetamides Analgesic, neuroprotective COX-2/5-LOX dual inhibition ED50 = 25 mg/kg (mice)

Key Findings :

  • Anticancer Potential: KA39, a triazolothiadiazole-sulfonamide hybrid, shows potent activity against prostate cancer (GI50 = 1.2 µM), outperforming many triazolobenzothiazoles . However, the ethanol derivative’s hydrophilic nature may improve tumor penetration.
  • Antimicrobial Activity : Triazolothiadiazoles with naphthylmethylene substituents () exhibit broad-spectrum antifungal activity, while thiadiazine analogs () are more effective against viral targets.
  • Solubility vs. Potency: Ethanol and propanoic acid derivatives prioritize solubility, whereas lipophilic groups (e.g., naphthyl) enhance membrane permeability but may reduce oral bioavailability .
Physicochemical Properties
Property 2-([1,2,4]Triazolo[3,4-b]benzothiazole-3-ylthio)ethanol KA39 3-(α-Naphthylmethylene)-6-aryl-thiadiazole
Molecular Weight ~354.45 g/mol (estimated) 524.52 g/mol ~430–450 g/mol
logP (Predicted) 1.8–2.2 3.5–4.0 4.5–5.0
Aqueous Solubility Moderate (ethanol enhances solubility) Low (sulfonamide reduces it) Very low
Metabolic Stability Likely moderate (polar group reduces CYP450 binding) High (steric hindrance) Low (extensive CYP450 oxidation)

Implications :

  • The ethanol derivative’s moderate logP and solubility make it suitable for intravenous formulations, whereas lipophilic analogs (e.g., ) require lipid-based delivery systems.
  • KA39’s high molecular weight and logP may limit blood-brain barrier penetration despite its anticancer potency .

Biological Activity

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol is a complex organic compound that combines a triazole and benzothiazole moiety. Its structural characteristics suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄S₂, with a molecular weight of approximately 228.31 g/mol. The compound features a thioether linkage and is part of a class of heterocyclic compounds known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole ring have been reported to possess antimicrobial effects against various bacterial strains. The triazole component contributes antifungal properties as well.

Compound Structural Features Biological Activity
BenzothiazoleContains benzothiazole ringAntimicrobial
Triazole DerivativesContains triazole ringAntifungal
Ethyl 3,4-dimethoxybenzoateSimilar ester structureAntioxidant

The unique combination of these structural motifs in this compound may enhance its biological profile compared to simpler compounds.

Anticancer Activity

The anticancer potential of related triazole-benzothiazole derivatives has been demonstrated in various studies. For example, a study involving derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine showed significant cytotoxic activity across multiple cancer cell lines (IC50 values ranging from 1.1 to 18.8 µM) . These findings suggest that the structural features present in this compound could also confer similar anticancer properties.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies typically focus on its interaction with biological targets such as enzymes or receptors. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the same family as this compound:

  • Antitumor Activity : A study reported that derivatives demonstrated significant antitumor activity against a wide range of cancer cell lines including leukemia and breast cancer . The replacement of specific groups in the structure led to enhanced activity.
  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines with promising IC50 values .

Q & A

Basic: What are the established synthetic routes for 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol?

The synthesis typically involves cyclocondensation of thiol-containing triazole precursors with benzothiazole derivatives. A general method includes refluxing 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For fused heterocycles like triazolobenzothiazoles, POCl₃-mediated cyclization of thiadiazole intermediates is common, requiring precise control of reaction time (5–12 hours) and purification via recrystallization (ethanol or aqueous NaOH) .

Advanced: How can reaction conditions be optimized to improve yield and purity in triazolobenzothiazole synthesis?

Key parameters include:

  • Solvent choice : Absolute ethanol or POCl₃ enhances cyclization efficiency but may require post-reaction neutralization (e.g., ice-cold NaOH treatment) to isolate products .
  • Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) accelerates Schiff base formation in precursor synthesis .
  • Temperature : Reflux (~80°C) ensures complete cyclization, while lower temperatures (RT) during workup prevent side reactions .
  • Purification : Recrystallization from ethanol or mixed solvents (e.g., ethanol-water) resolves co-precipitated impurities .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies thioether (-S-) linkages (δ ~2.5–3.5 ppm for SCH₂) and ethanol (-OH) protons (δ ~1.5–2.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazolobenzothiazole cleavage .
  • XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths (C–S: ~1.7–1.8 Å) and dihedral angles between fused rings, critical for confirming regiochemistry .

Advanced: How to resolve contradictions in spectral data for triazolobenzothiazole derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Prototropic shifts in the triazole ring can produce multiple signals; DFT calculations or variable-temperature NMR differentiate tautomers .
  • Crystallographic vs. solution-state structures : XRD data (e.g., mean C–C bond length = 0.003 Å) provide ground-truth geometry, while NMR may reflect dynamic equilibria .
  • Impurity interference : LC-MS or preparative HPLC isolates minor contaminants (e.g., unreacted thiol precursors) that skew spectral interpretations .

Basic: What biological screening assays are relevant for this compound?

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition, leveraging the benzothiazole moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess therapeutic index .

Advanced: How to design structure-activity relationship (SAR) studies for triazolobenzothiazole derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiazole 6-position to enhance electrophilic reactivity .
  • Linker modification : Replace the thioethanol group with acetamide or ester moieties to modulate solubility and membrane permeability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., H-bonding with Thr87 in E. coli DNA gyrase) .

Basic: What are the stability and storage requirements for this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole core.
  • Moisture control : Desiccate samples (silica gel) to avoid hydrolysis of the thioether bond .
  • Solubility : DMSO or ethanol is preferred for stock solutions; aqueous buffers (pH 7.4) require sonication to prevent aggregation .

Advanced: How do solvent polarity and pH influence the compound’s reactivity in downstream functionalization?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., alkylation of the ethanol -OH group) .
  • Acidic conditions (pH < 5) : Protonate the triazole nitrogen, reducing electron density and slowing electrophilic attacks .
  • Basic conditions (pH > 9) : Deprotonate the thiol group, enabling disulfide bridge formation or metal chelation .

Basic: What computational tools model the electronic properties of triazolobenzothiazoles?

  • DFT calculations (Gaussian, ORCA) : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) and charge distribution .
  • Molecular dynamics (GROMACS) : Simulate membrane permeation using lipid bilayer models to correlate logP values with bioavailability .

Advanced: How to address low reproducibility in triazolobenzothiazole synthesis across labs?

  • Standardize precursors : Use HPLC-purified 4-amino-3-mercapto-triazole (purity >98%) to minimize batch variability .
  • Reaction monitoring : In situ FTIR tracks thiouracil intermediate formation (C=O stretch at ~1700 cm⁻¹) .
  • Inter-lab validation : Share crystallographic data (CCDC deposition) and NMR spectra (Bruker TopSpin files) for cross-verification .

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